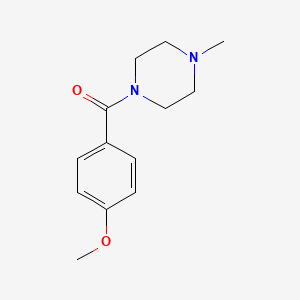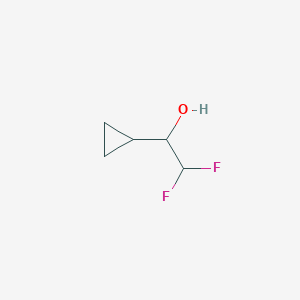
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, also known as 4,4-DM-1-TA, is an organic compound used in various scientific applications. It is a derivative of the amine group, and has been used in a variety of research applications, including organic synthesis, drug discovery, and biochemistry. The compound is an important intermediate in the synthesis of various compounds, and has been used in a variety of research applications.
科学研究应用
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of various compounds, including drugs and other organic compounds. It has also been used in drug discovery, as it can be used to synthesize various compounds that can be used to study the mechanism of action of various drugs. Additionally, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been used in biochemistry research, as it can be used to study the biochemical and physiological effects of various compounds.
作用机制
The mechanism of action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. Additionally, it has been found to inhibit the formation of new blood vessels in tumors, which can lead to the suppression of tumor growth. Furthermore, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to inhibit the release of inflammatory cytokines, which can lead to the suppression of inflammation.
实验室实验的优点和局限性
The use of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is also toxic and should be handled with caution in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in scientific research. One potential direction is the use of the compound in drug discovery, as it has the potential to be used to synthesize various compounds that can be used to study the mechanism of action of various drugs. Additionally, the compound could be used in biochemistry research, as it could be used to study the biochemical and physiological effects of various compounds. Finally, the compound could be used in organic synthesis, as it could be used as a starting material for the synthesis of various compounds, including drugs and other organic compounds.
合成方法
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methyl-1-pentanamine with 1-chloro-2-methyl-3-triazole in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. Another method involves the reaction of 4-methyl-1-pentanamine with 1-chloro-2-methyl-3-triazole in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.
属性
IUPAC Name |
4,4-dimethyl-1-(2H-triazol-4-yl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-6-11-13-12-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDGIQDIGHICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

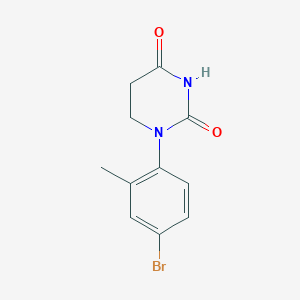
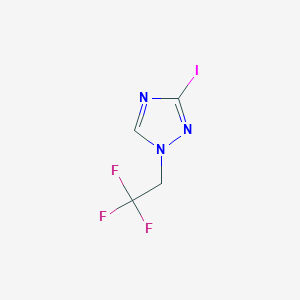
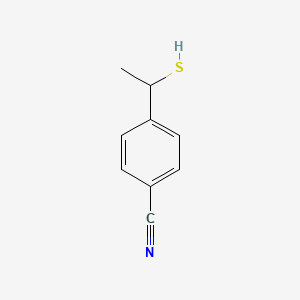
![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
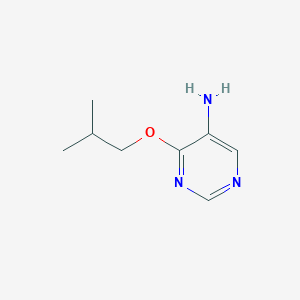
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
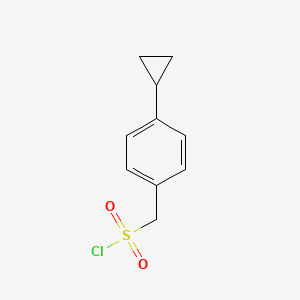
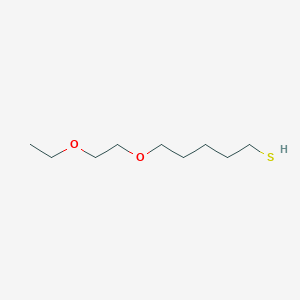
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

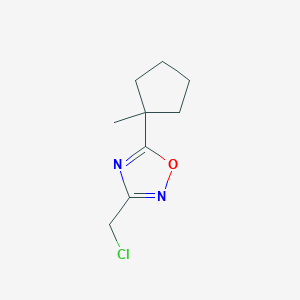
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)
